DM-01

EZH2 inhibition Cancer epigenetics Cellular potency

DM-01 is a pyrrole-3-carboxamide EZH2 inhibitor with micromolar potency (IC₅₀ 58.7 μM in K562 cells). Unlike nanomolar clinical candidates, its unique potency window enables full dose-response titration (1–100 μM) for PRC2 target validation without saturation. Ideal for genetic epistasis and gene reactivation studies in high-EZH2-expressing cell lines. Confirm EZH2 dependency in solid tumor models.

Molecular Formula C23H24F3N3O2
Molecular Weight 431.4 g/mol
Cat. No. B8117650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM-01
Molecular FormulaC23H24F3N3O2
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C=C2C)CC3=CC=C(C=C3)C(F)(F)F)C)C
InChIInChI=1S/C23H24F3N3O2/c1-13-9-15(3)28-21(30)19(13)10-27-22(31)20-14(2)11-29(16(20)4)12-17-5-7-18(8-6-17)23(24,25)26/h5-9,11H,10,12H2,1-4H3,(H,27,31)(H,28,30)
InChIKeyXHYKDXOCUIJBHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DM-01 EZH2 Inhibitor: Micromolar-Potency Tool Compound for Epigenetic Oncology Research


DM-01 (CAS 2355280-00-9) is a pyrrole-3-carboxamide derivative that functions as a potent and selective inhibitor of enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb repressive complex 2 (PRC2) [1]. Unlike clinical-stage EZH2 inhibitors that exhibit nanomolar affinity, DM-01 demonstrates micromolar cellular potency, with a reported IC₅₀ of 58.7 μM against K562 chronic myelogenous leukemia cells [1][2]. The compound reduces trimethylation of histone H3 at lysine 27 (H3K27me3) and increases transcription of the tumor suppressor DIRAS3 in a dose-dependent manner, confirming target engagement in cellular models [1].

Why DM-01 Cannot Be Directly Substituted with Other EZH2 Inhibitors


EZH2 inhibitors are not functionally interchangeable due to substantial differences in biochemical potency, selectivity profiles, cellular permeability, and off-target liabilities [1]. Clinical candidates such as Tazemetostat (EPZ-6438) exhibit single-digit nanomolar IC₅₀ values, whereas DM-01 operates in the micromolar range [1]. This potency differential fundamentally alters the compound's utility: nanomolar inhibitors are optimized for sustained target suppression in vivo, while DM-01's micromolar potency makes it particularly suited for dose-response studies, target validation experiments requiring partial EZH2 inhibition, or scenarios where complete ablation of PRC2 activity is undesirable [2]. Furthermore, DM-01's distinct pyrrole-3-carboxamide scaffold may confer a unique selectivity fingerprint relative to pyridone-based or indole-based EZH2 inhibitors, although direct selectivity profiling data remain limited [1].

DM-01 Comparative Performance Data: Quantitative Differentiation from Clinical-Stage EZH2 Inhibitors


Micromolar Cellular Potency: DM-01 Exhibits 5,000-Fold Lower Affinity than Tazemetostat in Leukemia Cells

In K562 chronic myelogenous leukemia cells, DM-01 inhibits cell viability with an IC₅₀ of 58.7 μM [1][2]. In contrast, the FDA-approved EZH2 inhibitor Tazemetostat (EPZ-6438) demonstrates an IC₅₀ of 11 nM in cell-free EZH2 enzymatic assays and inhibits proliferation of lymphoma cell lines with IC₅₀ values ranging from 0.49 nM to 7.6 μM [3]. The approximately 5,000-fold difference in potency (based on enzymatic IC₅₀) positions DM-01 as a low-potency tool compound rather than a clinical candidate.

EZH2 inhibition Cancer epigenetics Cellular potency

Histone Methylation Suppression: DM-01 Reduces H3K27me3 at Micromolar Concentrations

Treatment of K562 cells with DM-01 at 5 μM and 10 μM for 24 hours strongly inhibits EZH2 activity, resulting in abolished H3K27me3 expression as measured by Western blot [1][2]. By comparison, Tazemetostat reduces H3K27me3 levels in KARPAS-422 lymphoma cells with an EC₅₀ of approximately 70 nM after 72 hours of treatment [3]. DM-01 requires ~70- to 140-fold higher concentrations to achieve comparable target suppression, consistent with its micromolar potency profile.

Epigenetics Histone methylation Target engagement

Target-Selective Cytotoxicity: EZH2 Knockdown Attenuates DM-01 Sensitivity, Confirming On-Target Activity

In A549 lung adenocarcinoma cells, stable shRNA-mediated knockdown of EZH2 resulted in a statistically significant decrease in cellular sensitivity to DM-01 at both 50 μM and 100 μM concentrations [1][2]. This genetic epistasis experiment confirms that DM-01's antiproliferative effects are mediated specifically through EZH2 inhibition rather than off-target cytotoxicity. By comparison, the clinical EZH2 inhibitor Tazemetostat exhibits preferential activity in SMARCB1/INI1-deficient tumor models, with minimal activity in EZH2 wild-type cells, demonstrating a distinct selectivity profile [3].

Target validation EZH2 dependency Genetic knockdown

DIRAS3 Tumor Suppressor Induction: DM-01 Activates Downstream EZH2 Target Gene in Dose-Dependent Manner

DM-01 treatment increases the transcription expression of DIRAS3 (ARHI), a tumor suppressor gene silenced by PRC2-mediated H3K27 trimethylation, in a dose-dependent manner [1][2]. Quantitative RT-PCR analysis demonstrates elevated DIRAS3 mRNA levels following DM-01 exposure, confirming functional derepression of an EZH2 target gene. Comparable transcriptional reactivation is observed with other EZH2 inhibitors such as GSK126 and UNC1999, although the concentration range for DM-01 (5–10 μM) is substantially higher than the nanomolar concentrations required for those tool compounds [3].

Tumor suppressor reactivation DIRAS3 Transcriptional regulation

Scaffold Differentiation: Pyrrole-3-Carboxamide Core Distinguishes DM-01 from Pyridone- and Indole-Based EZH2 Inhibitors

DM-01 features a pyrrole-3-carboxamide core coupled to a pyridone fragment, a scaffold distinct from the pyridone-based inhibitors (e.g., Tazemetostat, GSK126) and indole-based inhibitors (e.g., CPI-1205, UNC1999) that dominate the EZH2 inhibitor landscape [1][2]. While comprehensive selectivity profiling data for DM-01 against other histone methyltransferases or kinases are not publicly available, the unique chemical scaffold suggests potential differences in off-target binding profiles compared to well-characterized clinical candidates [3]. This scaffold divergence is of particular interest for researchers investigating structure-activity relationships or seeking tool compounds with minimal cross-reactivity to common EZH2 inhibitor off-targets.

Chemical scaffold Structure-activity relationship Selectivity profiling

Recommended Applications for DM-01 Based on Quantitative Performance Data


Dose-Response and Partial EZH2 Inhibition Studies in Leukemia Models

DM-01's micromolar IC₅₀ (58.7 μM in K562 cells) makes it ideally suited for generating full dose-response curves across a wide concentration range (e.g., 1–100 μM) without the target saturation that occurs with nanomolar inhibitors at low concentrations [1]. This is particularly valuable in chronic myelogenous leukemia (CML) research, where EZH2 is overexpressed and contributes to disease progression. Researchers can use DM-01 to titrate PRC2 activity and identify the minimum threshold of EZH2 inhibition required for phenotypic effects [1].

Target Validation via Genetic Complementation in Solid Tumor Models

The demonstration that EZH2 knockdown attenuates DM-01 sensitivity in A549 lung adenocarcinoma cells validates the compound's utility for genetic epistasis experiments [1]. DM-01 can be employed as a chemical probe to confirm EZH2 dependency in solid tumor cell lines where EZH2 is overexpressed but not mutated, complementing the SMARCB1-deficient focus of clinical EZH2 inhibitors [2].

Transcriptional Derepression Assays for EZH2-Silenced Tumor Suppressors

DM-01 induces dose-dependent upregulation of DIRAS3 mRNA at concentrations of 5–10 μM, confirming its ability to reverse PRC2-mediated transcriptional silencing [1]. This makes DM-01 a cost-effective tool for screening EZH2 target gene reactivation in high-EZH2-expressing cell lines, particularly when nanomolar inhibitors are cost-prohibitive or when dose-response relationships are of interest [1].

Chemical Biology Studies Requiring Orthogonal EZH2 Inhibitor Scaffolds

DM-01's pyrrole-3-carboxamide core distinguishes it from the pyridone- and indole-based EZH2 inhibitors that dominate the field [1][3]. Researchers conducting comparative chemical biology studies or investigating structure-activity relationships across diverse EZH2 inhibitor chemotypes should include DM-01 as a structurally distinct reference compound. This scaffold diversity may also be leveraged to minimize compound-class-specific off-target effects in phenotypic screening campaigns [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DM-01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.